![molecular formula C26H33F3N4OS B2883333 N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-80-9](/img/structure/B2883333.png)
N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a triazole ring, a sulfanyl group, and an adamantane structure . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of a molecule . The triazole ring is a five-membered ring containing two nitrogen atoms, and is a common motif in many pharmaceuticals . The sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH), and can participate in various chemical reactions . Adamantane is a rigid, diamond-like structure that can contribute to the stability of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group would add electron-withdrawing character, while the triazole ring would contribute a polar, heterocyclic element to the structure . The adamantane portion of the molecule would provide a rigid, three-dimensional framework .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The triazole ring can act as a nucleophile in certain reactions . The sulfanyl group can be oxidized to a sulfonyl group, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The rigid adamantane structure could impact the compound’s conformational flexibility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Adamantane derivatives, including those with complex structures like N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, have been synthesized and characterized to explore their chemical and physical properties. For instance, adamantane-type cardo polyamides have been developed with significant solubility in polar and less polar solvents, exhibiting high tensile strength and thermal stability (Liaw et al., 1999).
Pharmaceutical Applications
- Adamantane derivatives have been evaluated for antimicrobial and anti-inflammatory activities. Certain derivatives displayed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and also showed good anti-inflammatory activity in preclinical models (Al-Abdullah et al., 2014).
Material Science
- The structural and functional versatility of adamantane derivatives is leveraged in material science, particularly in the development of polyamide-imides containing pendent adamantyl groups, which are noted for their amorphous nature, glass transition temperatures, and mechanical strength (Liaw et al., 2001).
Catalysis
- Research has been conducted on the catalytic synthesis of N-Aryladamantane-1-carboxamides, demonstrating the potential use of adamantane derivatives in catalytic processes to achieve high yields of targeted compounds (Shishkin et al., 2020).
Coordination Polymers
- Adamantane-based ligands have been utilized in the synthesis of coordination polymers, showing the potential of such structures in creating novel materials with specific properties. These angle-shaped ligands, including azole-carboxylate adamantane ligands, have been used to prepare copper(II) and nickel(II) coordination polymers with varying dimensionalities (Pavlov et al., 2019).
Quantum Chemical Analysis
- Advanced computational studies have provided insights into the electronic structure and reactivity of adamantane derivatives. These analyses help in understanding the intramolecular charge transfer and reactive properties of these compounds, facilitating their application in designing new molecules with desired activities (Al-Ghulikah et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3N4OS/c1-2-3-8-33-22(15-30-23(34)25-12-18-9-19(13-25)11-20(10-18)14-25)31-32-24(33)35-16-17-4-6-21(7-5-17)26(27,28)29/h4-7,18-20H,2-3,8-16H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRFMZQLAYCQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


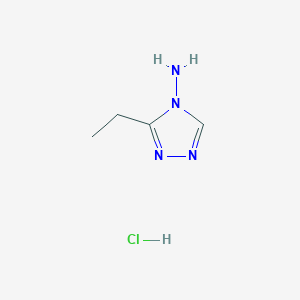

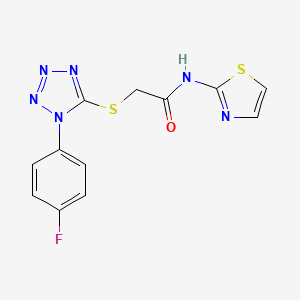
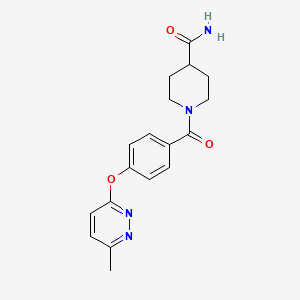
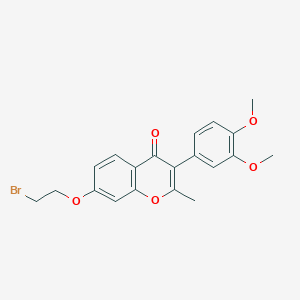
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
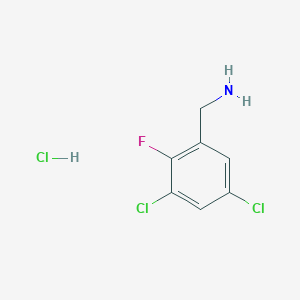
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
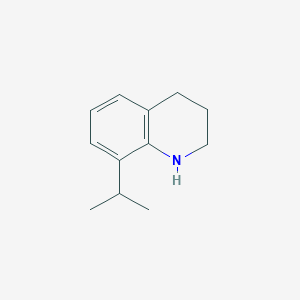

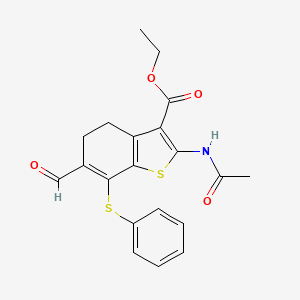
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)